Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 107357-02-8
VCID: VC4305827
InChI: InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H
SMILES: COC(=O)C(C1=CSC=C1)N.Cl
Molecular Formula: C7H10ClNO2S
Molecular Weight: 207.67

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride

CAS No.: 107357-02-8

Cat. No.: VC4305827

Molecular Formula: C7H10ClNO2S

Molecular Weight: 207.67

* For research use only. Not for human or veterinary use.

Methyl 2-amino-2-(thiophen-3-yl)acetate hydrochloride - 107357-02-8

Specification

CAS No. 107357-02-8
Molecular Formula C7H10ClNO2S
Molecular Weight 207.67
IUPAC Name methyl 2-amino-2-thiophen-3-ylacetate;hydrochloride
Standard InChI InChI=1S/C7H9NO2S.ClH/c1-10-7(9)6(8)5-2-3-11-4-5;/h2-4,6H,8H2,1H3;1H
Standard InChI Key XDYFSPKLMCIDDL-UHFFFAOYSA-N
SMILES COC(=O)C(C1=CSC=C1)N.Cl

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s core structure comprises a thiophene ring substituted at the 3-position with an amino-acetate group, which is further esterified with a methyl group and protonated as a hydrochloride salt. The thiophene ring, a five-membered aromatic system with one sulfur atom, contributes to the molecule’s electronic properties and reactivity . Key structural features include:

  • Molecular formula: C7H10ClNO2S\text{C}_7\text{H}_{10}\text{ClNO}_2\text{S} .

  • SMILES notation: COC(=O)C(C1=CSC=C1)N.Cl .

  • InChIKey: XDYFSPKLMCIDDL-UHFFFAOYSA-N .

The hydrochloride salt formation stabilizes the amino group, improving crystallinity and handling properties .

Spectroscopic and Computational Data

PubChemLite provides collision cross-section (CCS) predictions for various adducts, critical for mass spectrometry analysis:

Adductm/zPredicted CCS (Ų)
[M+H]⁺172.04268135.9
[M+Na]⁺194.02462144.4
[M-H]⁻170.02812136.9

These values aid in compound identification and purity assessment during synthetic workflows.

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via esterification of 2-amino-2-(thiophen-3-yl)acetic acid with methanol in the presence of hydrochloric acid under reflux conditions. Alternative routes involve Grignard reactions, where thiophene-derived magnesium intermediates react with dimethyl oxalate to form glycolate esters, followed by amination . For example:

  • Grignard Reaction:
    Thiophene-3-MgBr+(COOCH3)2Methyl 2-oxo-2-(thiophen-3-yl)acetate\text{Thiophene-3-MgBr} + (\text{COOCH}_3)_2 \rightarrow \text{Methyl 2-oxo-2-(thiophen-3-yl)acetate}

  • Reductive Amination:
    Oxo-acetate+NH3NaBH4Methyl 2-amino-2-(thiophen-3-yl)acetate\text{Oxo-acetate} + \text{NH}_3 \xrightarrow{\text{NaBH}_4} \text{Methyl 2-amino-2-(thiophen-3-yl)acetate} .

Yields range from 54% to 73%, with impurities such as regioisomers necessitating chromatographic purification .

Industrial Manufacturing

Large-scale production employs continuous flow reactors and automated systems to optimize yield (≥85%) and purity (≥98%) . Industrial protocols use cost-effective reagents (e.g., LiAlH₄ for reductions) and solvent recovery systems to minimize waste. Quality control involves HPLC-UV and NMR spectroscopy to verify structural integrity .

Chemical Reactivity and Reaction Mechanisms

Oxidation and Reduction

  • Oxidation: Treatment with H2O2\text{H}_2\text{O}_2 or mCPBA converts the thiophene sulfur to sulfoxides or sulfones, altering electronic properties.

  • Reduction: LiAlH₄ reduces the ester to a primary alcohol, enabling further functionalization.

Nucleophilic Substitution

The amino group participates in acylations and alkylations. For example, reaction with acetyl chloride yields NN-acetyl derivatives, useful in peptide mimetics.

Cycloadditions

The thiophene ring engages in Diels-Alder reactions, forming bicyclic adducts for materials science applications .

Applications in Scientific Research

Organic Synthesis

The compound serves as a precursor for:

  • Heterocyclic frameworks: Thieno-pyridines, thieno-pyrimidines .

  • Chiral auxiliaries: Asymmetric synthesis of α-amino acids .

Pharmaceutical Development

Ongoing research explores its utility in:

  • Antimicrobial agents: Hybrid derivatives with fluoroquinolones.

  • Anticancer drugs: Proteasome inhibitors via thiophene-metal complexes.

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